5-bromo-1-isobutyl-1H-indole-2,3-dione
CAS No.: 937661-82-0
Cat. No.: VC4289524
Molecular Formula: C12H12BrNO2
Molecular Weight: 282.137
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937661-82-0 |
|---|---|
| Molecular Formula | C12H12BrNO2 |
| Molecular Weight | 282.137 |
| IUPAC Name | 5-bromo-1-(2-methylpropyl)indole-2,3-dione |
| Standard InChI | InChI=1S/C12H12BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5,7H,6H2,1-2H3 |
| Standard InChI Key | NTXZGEHTHGIUBL-UHFFFAOYSA-N |
| SMILES | CC(C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound features an indole-2,3-dione core modified with a bromine atom at position 5 and an isobutyl group () at position 1 (Figure 1). The planar indole ring system is stabilized by conjugation between the aromatic π-system and the electron-withdrawing ketone groups. The bromine substituent introduces steric and electronic effects that influence reactivity, while the isobutyl chain enhances lipophilicity, as evidenced by an experimental value of 2.9 .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 282.13 g/mol | |
| Topological Polar Surface Area | 37.4 Ų | |
| Heavy Atom Count | 16 | |
| Rotatable Bond Count | 2 |
Synthesis and Optimization
Alkylation of 5-Bromoisatin
The most reported synthesis involves N-alkylation of 5-bromoisatin (5-bromoindoline-2,3-dione) with isobutyl bromide under basic conditions. A representative procedure adapted from analogous syntheses is outlined below:
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Reaction Setup: 5-Bromoisatin (1.0 equiv) is dissolved in anhydrous -dimethylformamide (DMF).
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Base Addition: Potassium carbonate (1.5 equiv) is added to deprotonate the indole nitrogen.
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Alkylation: Isobutyl bromide (1.1 equiv) is introduced, and the mixture is stirred at 60°C for 1–4 hours .
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Workup: The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography.
Table 2: Synthetic Parameters
Mechanistic Insights
The reaction proceeds via an mechanism, where the deprotonated nitrogen attacks the electrophilic carbon of isobutyl bromide. The use of a polar aprotic solvent (DMF) enhances nucleophilicity, while potassium carbonate acts as both a base and a phase-transfer catalyst .
Physicochemical Properties
Solubility and Lipophilicity
The compound exhibits moderate solubility in polar organic solvents (e.g., DMF, DMSO) but limited solubility in water due to its lipophilic isobutyl group. The value of 2.9 suggests high membrane permeability, making it suitable for pharmacokinetic studies.
Spectroscopic Data
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IR Spectroscopy: Strong absorptions at 1740 cm (C=O stretch) and 610 cm (C-Br stretch) .
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H NMR (400 MHz, CDCl): δ 7.85 (d, Hz, 1H, H-4), 7.45 (d, Hz, 1H, H-7), 4.20 (d, Hz, 2H, N-CH), 2.30 (m, 1H, CH(CH)), 1.05 (d, Hz, 6H, CH) .
Applications in Drug Discovery
Structure-Activity Relationships (SAR)
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